molecular formula C8H12N2OS B15147306 2-methyl-N-(1,3-thiazol-2-yl)butanamide

2-methyl-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B15147306
M. Wt: 184.26 g/mol
InChI Key: KVESYUWYOZVDBZ-UHFFFAOYSA-N
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Description

2-methyl-N-(1,3-thiazol-2-yl)butanamide is a chemical compound with the molecular formula C8H12N2OS. It is a member of the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1,3-thiazol-2-yl)butanamide typically involves the reaction of 2-aminothiazole with 2-methylbutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-N-(1,3-thiazol-2-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, biocides, and fungicides

Mechanism of Action

The mechanism of action of 2-methyl-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-(1,3-thiazol-2-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a butanamide group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-methyl-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C8H12N2OS/c1-3-6(2)7(11)10-8-9-4-5-12-8/h4-6H,3H2,1-2H3,(H,9,10,11)

InChI Key

KVESYUWYOZVDBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1=NC=CS1

Origin of Product

United States

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